N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a chlorophenyl group, and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Quinazolinone Synthesis: Separately, the quinazolinone moiety is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the alkylated piperazine intermediate with the quinazolinone derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a receptor ligand or enzyme inhibitor.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests possible applications in the development of new drugs for treating neurological disorders or cancers.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide: shares similarities with other piperazine derivatives and quinazolinone compounds.
Other Piperazine Derivatives: Compounds like N-(3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide.
Quinazolinone Compounds: Similar to compounds like 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct pharmacological properties and reactivity patterns compared to other similar compounds. This makes it a valuable subject for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C30H30ClN5O4S |
---|---|
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C30H30ClN5O4S/c31-22-3-1-4-23(15-22)35-13-11-34(12-14-35)10-2-9-32-28(37)21-7-5-20(6-8-21)18-36-29(38)24-16-26-27(40-19-39-26)17-25(24)33-30(36)41/h1,3-8,15-17H,2,9-14,18-19H2,(H,32,37)(H,33,41) |
Clé InChI |
ROAARSMZZXFUND-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C6=CC(=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.